molecular formula C7H12O2 B3267871 5-Allyltetrahydrofuran-2-ol CAS No. 470721-86-9

5-Allyltetrahydrofuran-2-ol

Cat. No.: B3267871
CAS No.: 470721-86-9
M. Wt: 128.17 g/mol
InChI Key: HOYZCSBLNLVYPE-UHFFFAOYSA-N
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Description

5-Allyltetrahydrofuran-2-ol: is an organic compound with the molecular formula C7H12O2 It is a derivative of tetrahydrofuran, featuring an allyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the ring-opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization of the intermediate . This method allows for the functionalization of the methyl group, leading to the formation of the desired tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of active and selective catalysts is crucial for the aldol condensation and hydrogenation-cyclization reactions . These processes are optimized to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Allyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-allyltetrahydrofuran-2-one.

    Reduction: Formation of 5-propyltetrahydrofuran-2-ol.

    Substitution: Formation of 5-halo-substituted tetrahydrofuran derivatives.

Scientific Research Applications

5-Allyltetrahydrofuran-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyltetrahydrofuran-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of 5-Allyltetrahydrofuran-2-ol.

    5-Hydroxymethylfurfural: Another furan derivative with different functional groups.

    2,5-Furandicarboxylic Acid: A bio-based compound used in polymer production.

Uniqueness

This compound is unique due to its specific combination of an allyl group and a hydroxyl group on the tetrahydrofuran ring

Properties

IUPAC Name

5-prop-2-enyloxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZCSBLNLVYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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